3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one
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Overview
Description
3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C7H11F3N2O and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a piperidin-2-one ring structure . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1-methylpiperidin-2-one with trifluoromethylating agents . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(trifluoromethyl)piperidin-2-one hydrochloride .
- 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one .
Uniqueness
3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11F3N2O |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-amino-1-methyl-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C7H11F3N2O/c1-12-5(7(8,9)10)3-2-4(11)6(12)13/h4-5H,2-3,11H2,1H3 |
InChI Key |
GABTVEZQCODMOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC(C1=O)N)C(F)(F)F |
Origin of Product |
United States |
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